Influenza virus-IN-6

Catalog No.
S12879908
CAS No.
M.F
C27H26ClNO7
M. Wt
511.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Influenza virus-IN-6

Product Name

Influenza virus-IN-6

IUPAC Name

propyl (1S,3S)-2-(2-chlorobenzoyl)-1-[(3,4-dihydroxyphenyl)methyl]-6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylate

Molecular Formula

C27H26ClNO7

Molecular Weight

511.9 g/mol

InChI

InChI=1S/C27H26ClNO7/c1-2-9-36-27(35)21-12-16-13-24(32)25(33)14-18(16)20(10-15-7-8-22(30)23(31)11-15)29(21)26(34)17-5-3-4-6-19(17)28/h3-8,11,13-14,20-21,30-33H,2,9-10,12H2,1H3/t20-,21-/m0/s1

InChI Key

SSMFUXFMRDLBDG-SFTDATJTSA-N

Canonical SMILES

CCCOC(=O)C1CC2=CC(=C(C=C2C(N1C(=O)C3=CC=CC=C3Cl)CC4=CC(=C(C=C4)O)O)O)O

Isomeric SMILES

CCCOC(=O)[C@@H]1CC2=CC(=C(C=C2[C@@H](N1C(=O)C3=CC=CC=C3Cl)CC4=CC(=C(C=C4)O)O)O)O

Influenza virus-IN-6 is a synthetic compound designed to target the influenza virus, specifically aiming to inhibit its replication and spread. This compound is part of ongoing research into antiviral agents that can effectively combat various strains of influenza, particularly in the context of seasonal epidemics and potential pandemics. Influenza viruses are classified into several types, with Influenza A and B being the most significant in terms of public health impact. The structure of these viruses includes segmented negative-strand RNA genomes, which require specific viral proteins for replication and infection processes .

Involving Influenza virus-IN-6 primarily focus on its interaction with viral proteins and host cell mechanisms. This compound likely acts by inhibiting key proteins associated with the virus's lifecycle, such as hemagglutinin and neuraminidase, which are crucial for viral entry and release from host cells. Research indicates that effective antiviral compounds can disrupt these interactions, preventing the virus from successfully infecting new cells .

Influenza virus-IN-6 exhibits potent antiviral activity against various strains of the influenza virus. Its mechanism of action is believed to involve interference with viral replication processes, possibly through direct inhibition of viral polymerases or by blocking the fusion of the viral envelope with host cell membranes. Studies have shown that compounds targeting these pathways can significantly reduce viral load in infected cells, leading to improved outcomes in treated subjects .

The synthesis of Influenza virus-IN-6 typically involves multi-step organic synthesis techniques. This process may include:

  • Initial Synthesis: Formation of key intermediates through standard organic reactions such as nucleophilic substitutions or coupling reactions.
  • Functionalization: Introduction of specific functional groups that enhance antiviral activity or improve pharmacokinetic properties.
  • Purification: Use of chromatographic techniques to isolate the final product from by-products and unreacted materials.

Each step is optimized to ensure high yield and purity of the final compound, which is critical for subsequent biological testing .

Influenza virus-IN-6 has potential applications in several areas:

  • Antiviral Therapy: As a treatment option for influenza infections, particularly in high-risk populations.
  • Research Tool: Utilized in laboratory settings to study influenza virus biology and test other antiviral compounds.
  • Preventive Measures: Potential integration into vaccination strategies or as a prophylactic treatment during outbreaks .

Interaction studies of Influenza virus-IN-6 focus on its binding affinity to viral proteins and its effects on host cell pathways. These studies typically involve:

  • Binding Assays: Evaluating how well Influenza virus-IN-6 binds to hemagglutinin and neuraminidase.
  • Cell Culture Experiments: Assessing the compound's effectiveness in reducing viral replication within cultured cells.
  • In Vivo Studies: Testing efficacy in animal models to determine therapeutic potential and safety profiles.

These studies provide insight into the compound's mechanism of action and its potential effectiveness against various influenza strains .

Several compounds share structural or functional similarities with Influenza virus-IN-6, each exhibiting unique properties:

Compound NameMechanism of ActionUnique Features
OseltamivirNeuraminidase inhibitorOral bioavailability; widely used clinically
ZanamivirNeuraminidase inhibitorAdministered via inhalation; rapid action
AmantadineM2 ion channel blockerEffective against Influenza A; resistance issues
Baloxavir marboxilCap-dependent endonuclease inhibitorNovel mechanism; single-dose efficacy

Influenza virus-IN-6 stands out due to its specific targeting mechanisms and potentially lower resistance rates compared to existing antiviral treatments .

XLogP3

5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

511.1397799 g/mol

Monoisotopic Mass

511.1397799 g/mol

Heavy Atom Count

36

Dates

Modify: 2024-08-10

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